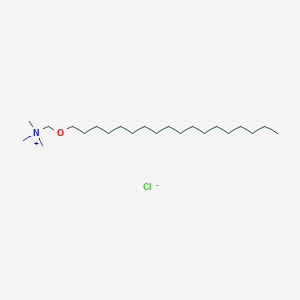
1,2-Diethynyl-3,4,5,6-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethynyl-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C14H14 It is a derivative of benzene, where two ethynyl groups are attached to the benzene ring at the 1 and 2 positions, and four methyl groups are attached at the 3, 4, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethynyl-3,4,5,6-tetramethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5,6-tetramethylbenzene.
Bromination: The benzene ring is brominated at the 1 and 2 positions to form 1,2-dibromo-3,4,5,6-tetramethylbenzene.
Sonogashira Coupling: The dibromo compound undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethynyl-3,4,5,6-tetramethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Diethynyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,2-Diethynyl-3,4,5,6-tetramethylbenzene depends on the specific application and reaction it is involved in. For example, in oxidation reactions, the ethynyl groups are targeted by oxidizing agents, leading to the formation of diketones. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets and pathways, which are yet to be fully elucidated.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diethyl-3,4,5,6-tetramethylbenzene: Similar structure but with ethyl groups instead of ethynyl groups.
1,2-Dimethyl-3,4,5,6-tetramethylbenzene: Similar structure but with methyl groups instead of ethynyl groups.
Uniqueness
1,2-Diethynyl-3,4,5,6-tetramethylbenzene is unique due to the presence of ethynyl groups, which impart distinct reactivity and potential applications in materials science and organic synthesis. The ethynyl groups can participate in various reactions, such as cycloaddition and polymerization, making this compound valuable for developing new materials and chemical processes.
Propriétés
Numéro CAS |
65103-79-9 |
|---|---|
Formule moléculaire |
C14H14 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1,2-diethynyl-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H14/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h1-2H,3-6H3 |
Clé InChI |
UJAJIFFDSQRGPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)C#C)C#C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



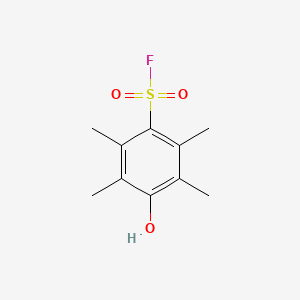
![7,7-Dichloro-5-methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B14491423.png)
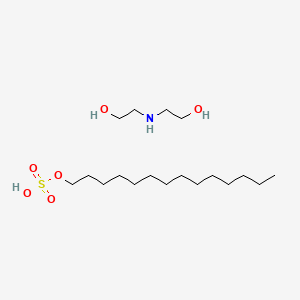
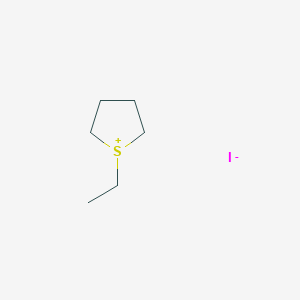
![5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one](/img/structure/B14491446.png)

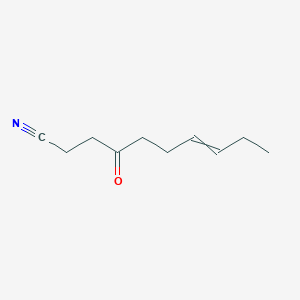
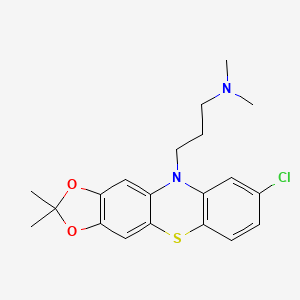

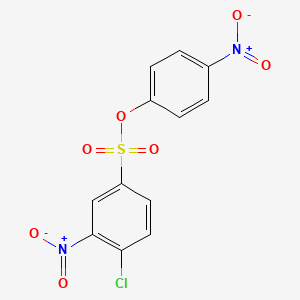

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
